

# Structure-Activity Relationship (SAR) of - Fluorinated Phenethylamines: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

CAS No.: 1545697-09-3

Cat. No.: B1470387

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## Executive Summary: The Fluorine Bioisostere

The strategic introduction of fluorine into the phenethylamine scaffold represents a high-value tactic in modern medicinal chemistry. While ring fluorination (e.g., 2-FA, 4-FA) is widely documented for modulating serotonergic selectivity,

-fluorination (substitution on the ethyl chain adjacent to the amine) offers a distinct set of physicochemical advantages.

This guide details the Structure-Activity Relationship (SAR) of

-fluorinated phenethylamines, focusing on three critical alterations:

- **pKa Modulation:** Drastic reduction of amine basicity via the -inductive effect.
- **Conformational Locking:** The "Fluorine Gauche Effect" restricts bond rotation, pre-organizing the molecule for receptor binding.
- **Metabolic Blockade:** Inhibition of benzylic hydroxylation, extending plasma half-life ( ).

# Physicochemical Fundamentals

## The Inductive Effect and pKa Depression

The most immediate consequence of

-fluorination is the withdrawal of electron density from the amine nitrogen. Fluorine is the most electronegative element (3.98 Pauling scale). Through the

-bond framework, it destabilizes the protonated ammonium species, thereby lowering the pKa.

- Non-fluorinated Phenethylamine (PEA): pKa

9.8 – 10.0

- -Fluorophenethylamine: pKa

8.2 – 8.7

Implication: At physiological pH (7.4), a significantly larger fraction of the

-fluorinated molecule exists as the neutral free base compared to its non-fluorinated parent.

This increases passive membrane permeability (LogD

) but often decreases affinity for monoamine transporters (DAT/NET), which typically require a cationic nitrogen for the salt bridge interaction with Asp79 (in DAT).

## The Gauche Effect (Conformational Bias)

Unlike heavier halogens that prefer an anti conformation due to steric bulk,

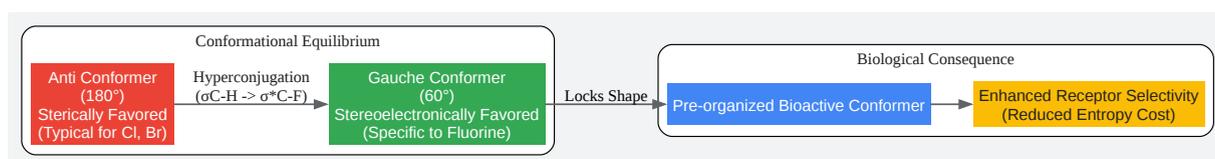
-fluoroethylamines exhibit a strong preference for the gauche conformation (dihedral angle 60°).

Mechanistic Drivers:

- Electrostatic Attraction: Interaction between the electronegative fluorine ( ) and the positively charged ammonium hydrogen ( ).

- Hyperconjugation: Donation of electron density from the bond into the antibonding orbital.

This "conformational lock" mimics the rigid structure of restricted analogs (like phenylmorpholines) without adding steric bulk, potentially enhancing receptor selectivity.



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Figure 1: The gauche effect stabilizes the specific spatial arrangement of the amine relative to the phenyl ring, reducing the entropic penalty of binding.

## Pharmacodynamics & SAR

### Monoamine Transporter Affinity (DAT/NET/SERT)

The introduction of the

-fluorine atom creates a "bifurcated" SAR profile compared to the parent amphetamine or phenethylamine.

Compound Class	Substituent	DAT Affinity ( )	NET Affinity ( )	Mechanism of Action
Amphetamine	-H	High (nM range)	High	Transporter Reversal (Efflux)
Cathinone	-Ketone	Moderate	High	Transporter Reversal
- Fluoroamphetamine	-F	Reduced	Reduced	Weak Reuptake Inhibition / Release

Analysis: The reduction in transporter affinity is primarily driven by the reduced basicity of the nitrogen. The salt bridge formation with the transporter's aspartate residue is weakened. However, the lipophilicity increase (C-F vs C-H) partially compensates for this loss, allowing the molecule to access the binding site, albeit with lower residence time.

## Metabolic Stability (MAO & CYP450)

This is the area where

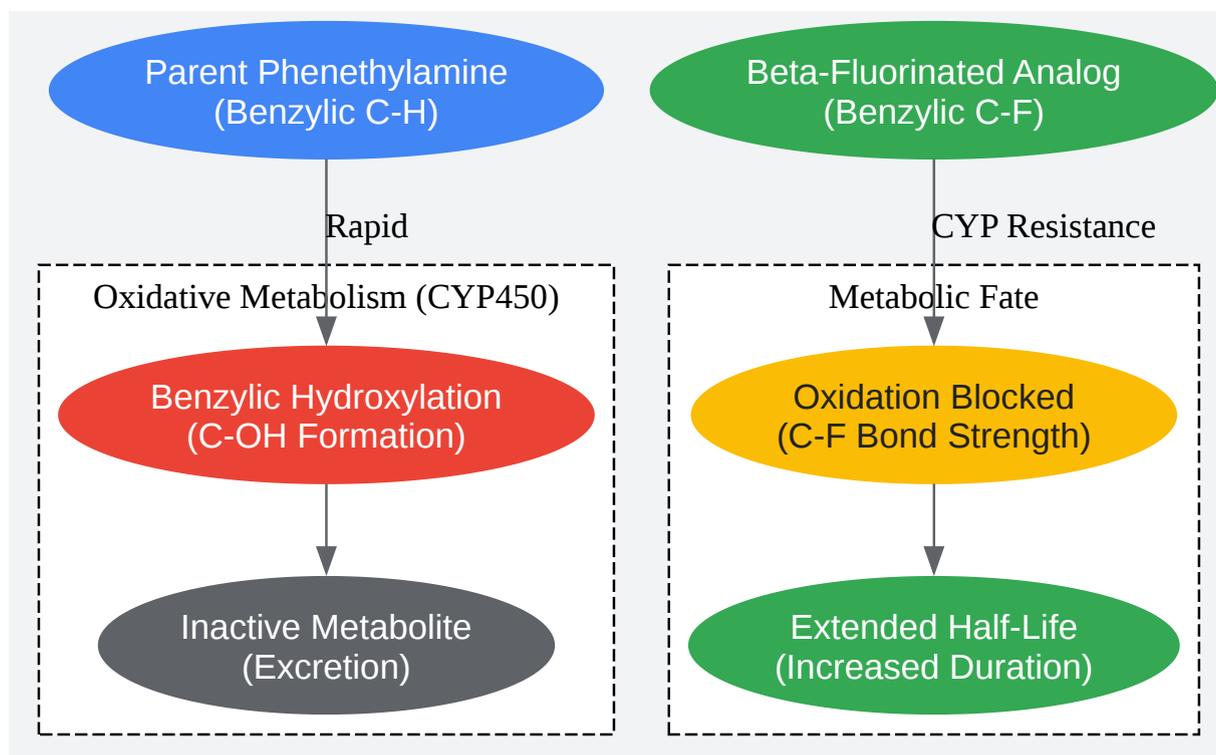
-fluorination provides the most utility.

- Blockade of Benzylic Hydroxylation: The

-carbon (benzylic position) is the primary site of oxidative metabolism by CYP450 enzymes (specifically CYP2D6). Replacing the benzylic hydrogen with fluorine renders this position inert to oxidation.

- MAO Interaction:

-fluorophenethylamines are often resistant to Monoamine Oxidase (MAO) degradation. In some cases (e.g., specific stereoisomers), they act as competitive inhibitors of MAO-A or MAO-B rather than substrates.



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Figure 2: Substitution of the benzylic hydrogen with fluorine blocks the primary metabolic route, significantly extending the compound's duration of action.

## Synthetic Methodology

The synthesis of

-fluorophenethylamines requires nucleophilic fluorination, typically using Deoxofluor or DAST (Diethylaminosulfur trifluoride). The reaction proceeds with inversion of configuration (SN2) if starting from a chiral alcohol, which is critical for controlling the stereochemistry (erythro vs. threo).

### Protocol: DAST-Mediated Deoxyfluorination

Target: N-Protected-

-fluorophenethylamine

- Precursor Preparation: Start with the corresponding

-amino alcohol (e.g., ephedrine analog or phenyl-2-aminoethanol).

- Protection: The amine must be protected (e.g., Boc or Cbz) to prevent the formation of aziridines or reaction with the fluorinating agent.
- Fluorination:
  - Reagent: DAST (1.2 equiv).
  - Solvent: Anhydrous DCM (Dichloromethane).
  - Temperature: -78°C to RT.
  - Mechanism: The hydroxyl group attacks the sulfur, forming a good leaving group, which is then displaced by the fluoride ion.
- Deprotection: Standard TFA (Trifluoroacetic acid) removal of the Boc group.

Self-Validating Checkpoint:

- <sup>19</sup>F NMR Verification: The product should show a characteristic multiplet around -170 to -190 ppm (depending on diastereomer).
- Coupling Constants: Observe the  
  
(geminal) and  
  
(vicinal) coupling constants to confirm the gauche/anti conformation populations.

## Comparative Data Table

Property	Phenethylamine (PEA)	-Hydroxy-PEA	-Fluoro-PEA
Electronic Effect	Neutral	Electron Withdrawing (OH)	Strong Electron Withdrawing (F)
Amine pKa	~9.8	~8.9	~8.5
LogP	2.1	1.2 (Hydrophilic)	2.3 (Lipophilic)
Benzylic Metabolism	Rapid Oxidation	Conjugation/Excretion	Blocked/Resistant
Conformation	Flexible	H-Bond Stabilized	Gauche Locked

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